molecular formula C20H24N2O4S B11129094 2-methoxyethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methoxyethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11129094
M. Wt: 388.5 g/mol
InChI Key: GFEKAFCMJAZEKG-UHFFFAOYSA-N
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Description

2-methoxyethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

2-methoxyethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H24N2O4S/c1-5-15-18(23)22-17(14-8-6-12(2)7-9-14)16(13(3)21-20(22)27-15)19(24)26-11-10-25-4/h6-9,15,17H,5,10-11H2,1-4H3

InChI Key

GFEKAFCMJAZEKG-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-methoxyethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. For this compound, the starting materials include 4-methylbenzaldehyde, ethyl acetoacetate, and thiourea, with a catalyst such as SnCl2·2H2O . The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Chemical Reactions Analysis

Chemical Reactivity and Functional Group Transformations

The compound exhibits reactivity typical of thiazolopyrimidine derivatives:

  • Hydrolysis : The ester group (2-methoxyethyl carboxylate) can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids.

  • Nucleophilic Substitution : The sulfur atom in the thiazole ring may participate in substitution reactions with nucleophiles.

  • Oxidation/Reduction : The oxo group (3-oxo) may undergo redox reactions, altering the compound’s electronic properties.

Analytical Characterization

The synthesis and purity of this compound are validated using:

  • Elemental analysis

  • IR spectroscopy (to confirm functional groups)

  • 1H-NMR and mass spectrometry (to verify structural integrity) .

Comparison with Structurally Similar Compounds

CompoundStructural FeaturesKey Differences in Synthesis
Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo- thiazolo[3,2-a]pyrimidineThiazolopyrimidine coreLacks methoxyethyl substituent
2-Methoxyethyl 5-(4-benzyloxyphenyl)-2,7-dimethylContains benzyloxy groupDifferent alkylating agents used
Ethyl (2E)-5-(4-chlorophenyl)-7-methylChlorinated aryl substituentHalogenation step involved

Reaction Conditions and Optimization

  • Temperature : Elevated temperatures (60–100°C) are typically required for condensation and cyclization.

  • Catalysts : Sodium acetate or other acid catalysts facilitate nucleophilic attack.

  • Solvent : Acetic acid-acetic anhydride mixtures enhance reaction efficiency .

Challenges in Industrial-Scale Production

  • Limited scalability due to the complexity of multi-component reactions.

  • Purity control during condensation steps to avoid side products.

  • Sensitivity to moisture and oxygen, necessitating inert atmospheres during synthesis.

Scientific Research Applications

Methods of Synthesis

The synthesis of this compound typically involves multi-component reactions. One prominent method includes the condensation of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with various aldehydes and reagents such as monochloroacetic acid in the presence of catalysts like sodium acetate. The reactions are characterized by the formation of carbon-carbon bonds and the introduction of functional groups that enhance the compound's reactivity and biological properties.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈N₂O₃S, and it has a molecular weight of 388.5 g/mol. Its structure includes several functional groups that contribute to its biological activity, including methoxyethyl and methylsulfanyl groups attached to a phenyl ring.

Antibacterial and Antifungal Properties

Research indicates that compounds similar to 2-methoxyethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit diverse biological activities, including antibacterial and antifungal properties. The thiazolo-pyrimidine framework is known for its ability to interact with various biological targets, potentially leading to therapeutic applications in treating infections.

Anticancer Potential

Studies have shown that derivatives of thiazolo-pyrimidine can inhibit specific kinases or act as modulators of cell signaling pathways. This interaction is crucial for predicting the biological activity and therapeutic potential of compounds like This compound in cancer treatment .

Case Studies and Research Findings

Several studies have documented the synthesis and bioassay of thiazolo-pyrimidine derivatives. For example:

StudyCompoundBiological Activity
Viveka et al. (2012)Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-thiazolo-pyrimidineAntibacterial
Kumar et al. (2020)Substituted thiazole derivativesAnticancer
Dinesha et al. (2016)Novel thiazolo-pyrimidine derivativesAntifungal

These studies highlight the unique combination of functional groups present in This compound , which may contribute to its distinct biological profile compared to other compounds .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors involved in disease processes. The thiazole and pyrimidine rings in the structure are known to interact with biological macromolecules, potentially leading to the modulation of cellular pathways and therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-methoxyethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidine derivatives. These compounds share the core thiazolopyrimidine structure but differ in the substituents attached to the rings. Examples include:

Biological Activity

The compound 2-methoxyethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo-pyrimidine derivative that has garnered attention for its potential biological activities. Thiazole and pyrimidine derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.

Synthesis

The compound was synthesized through a multi-component reaction involving ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and other reagents in a controlled environment. The synthesis was characterized using various analytical techniques such as NMR and mass spectrometry to confirm its structure and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, compounds similar to the one in focus have shown promising results in inhibiting cell proliferation in various cancer cell lines:

CompoundCell Line TestedGI50 (nM)Reference
2-Methoxyethyl derivativeHT-29 (Colon)37
2-Methoxyethyl derivativeJurkat (Leukemia)45
Erlotinib (Reference)Multiple33

The compound demonstrated GI50 values comparable to established anticancer agents, indicating its potential as a therapeutic candidate.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties . The compound's structure suggests that it may interact with microbial enzymes or cellular processes. In vitro studies have indicated that related thiazolo-pyrimidines exhibit significant activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has also been documented. Compounds with similar scaffolds have shown the ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have explored the biological activity of thiazolo-pyrimidine derivatives:

  • Case Study on Anticancer Activity : A study evaluated the antiproliferative effects of a series of thiazole-based compounds against human cancer cell lines. The results indicated that modifications to the phenyl ring significantly enhanced cytotoxicity .
  • Antimicrobial Testing : Another study focused on the antimicrobial efficacy of thiazolo-pyrimidines against clinical isolates of bacteria. The findings revealed that specific substitutions on the thiazole ring improved antibacterial activity .
  • Mechanistic Studies : Research into the mechanism of action has shown that these compounds may induce apoptosis in cancer cells through activation of caspase pathways .

Q & A

Q. What are the established synthetic routes for preparing this thiazolo[3,2-a]pyrimidine derivative?

The compound is synthesized via multi-step protocols involving cyclocondensation of 2-aminothiazole derivatives with tricarbonylmethane intermediates. For example, substituent introduction at the benzylidene position (e.g., methoxy, fluoro) is achieved using Knoevenagel condensation under reflux with acetic acid as a catalyst, followed by purification via recrystallization from DMF/ethanol mixtures . X-ray diffraction is critical for confirming regioselectivity and stereochemistry .

Q. How is the spatial structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include triclinic or monoclinic crystal systems (e.g., space group P1 or P2₁/c), with intermolecular interactions (C–H···O, π-π stacking) stabilizing the lattice . Data-to-parameter ratios >13 and R factors <0.05 ensure reliability .

Q. What spectroscopic techniques are used to characterize intermediates and final products?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent integration (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~7.0–8.5 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and thiazole ring vibrations (C–S at ~650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]+^+ with <2 ppm error) .

Advanced Research Questions

Q. How do substituent variations (e.g., 4-methylphenyl vs. 4-fluorophenyl) influence bioactivity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., fluoro) enhance antimicrobial potency by increasing electrophilicity at the thiazole ring, while bulky substituents (e.g., methoxyethyl) improve metabolic stability . Comparative assays (e.g., MIC against S. aureus) show a 4× activity increase with 4-fluorophenyl vs. 4-methylphenyl .

Q. What computational methods support experimental design for derivatives of this compound?

  • DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G**) to predict regioselectivity in cyclization steps .
  • Molecular Docking : Simulate binding to target enzymes (e.g., E. coli DNA gyrase) to prioritize substituents for synthesis .
  • ADMET Prediction : Tools like SwissADME assess logP (~3.5) and bioavailability (>80%) to guide lead optimization .

Q. How are data contradictions in reaction yields or bioactivity resolved?

  • Reaction Optimization : Systematic variation of catalysts (e.g., piperidine vs. acetic acid) and solvents (DMF vs. ethanol) resolves yield discrepancies (e.g., 45% → 72%) .
  • Bioactivity Reproducibility : Cross-validate MIC values using CLSI guidelines and standardized bacterial strains .

Q. What challenges arise in interpreting crystallography data for hydrogen-bonded networks?

Disordered solvent molecules (e.g., DMF in ) complicate refinement. Strategies include:

  • SQUEEZE (PLATON) to model electron density .
  • Hydrogen-bond topology analysis (Mercury software) to map C–H···O motifs .

Methodological Challenges

Q. How is regioselectivity controlled during thiazolo[3,2-a]pyrimidine ring formation?

The reaction’s regiochemical outcome depends on the electronic nature of substituents. For example, electron-deficient benzylidenes favor C6-carboxylate formation via Thorpe-Ingold effects, confirmed by SC-XRD . Kinetic vs. thermodynamic control is assessed via time-resolved 1H^1H NMR .

Q. What strategies mitigate decomposition during storage or handling?

  • Light Sensitivity : Store in amber vials at –20°C under argon .
  • Hydrolysis Prevention : Lyophilize and avoid aqueous buffers (pH >7) .

Q. How are chiral centers introduced and analyzed in derivatives of this scaffold?

Asymmetric synthesis uses chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., Cinchona alkaloids). Enantiomeric excess (>90%) is determined via chiral HPLC (Chiralpak IA column) or CD spectroscopy .

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